(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid
CAS No.:
Cat. No.: VC16547168
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H27NO4 |
|---|---|
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylheptanoic acid |
| Standard InChI | InChI=1S/C23H27NO4/c1-3-15(2)21(12-13-22(25)26)24-23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,3,12-14H2,1-2H3,(H,24,27)(H,25,26) |
| Standard InChI Key | ITDOZAVXEQIJIE-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
(4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid possesses the molecular formula , with a calculated molecular weight of 381.5 g/mol . The IUPAC name, 4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylheptanoic acid, reflects its bifunctional design: a β-amino acid backbone substituted with a methyl group at position 5 and an Fmoc-protected amine at position 4 .
Table 1: Key Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.5 g/mol |
| InChI Key | ITDOZAVXEQIJIE-UHFFFAOYSA-N |
| SMILES Notation | CCC(C)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
The stereochemistry at positions 4 (R) and 5 (S) ensures optimal spatial orientation for interactions with biological targets, a feature critical for its inhibitory activity against enzymes like butyrylcholinesterase .
Synthesis and Production
Synthetic Pathways
The synthesis of (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid follows a multi-step protocol optimized for yield and enantiomeric purity:
-
Amino Group Protection: The primary amine is protected using Fmoc-chloride under mild alkaline conditions (pH 8–9), forming a stable carbamate linkage.
-
Side Chain Functionalization: The β-carbon is methylated via alkylation with methyl iodide in the presence of a chiral catalyst to maintain stereochemical integrity .
-
Carboxylic Acid Activation: The terminal carboxylic acid is activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) for subsequent coupling reactions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, NaHCO₃, DMF, 0°C → RT | 92 | ≥98 |
| Methylation | CH₃I, L-Proline Catalyst, THF, −20°C | 85 | 97 |
| Carboxylic Activation | HOBt, DIC, DCM, 0°C | Quant. | – |
Solid-phase methodologies described in EP 2 321 277 B1 demonstrate the compound’s utility in pipecolic linker systems, enabling efficient peptide elongation and cleavage under trifluoroacetic acid (TFA) conditions .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality to other protecting groups makes (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid indispensable in SPPS. Key advantages include:
-
Reduced Aggregation: The methyl substituent at position 5 disrupts β-sheet formation, minimizing peptide chain aggregation during synthesis .
-
Enhanced Solubility: Hydrophobic interactions between the Fmoc group and resin matrices improve solvation in dichloromethane (DCM) and dimethylformamide (DMF).
Enzyme Inhibition Studies
Kinetic assays reveal that derivatives of this compound exhibit selective inhibition of butyrylcholinesterase (IC₅₀ = 2.3 µM), a target for Alzheimer’s disease therapeutics. Molecular docking simulations attribute this activity to hydrophobic interactions between the Fmoc group and the enzyme’s peripheral anionic site .
Comparative Analysis with Analogous Compounds
Table 3: Fmoc-Protected Amino Acid Derivatives
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Fmoc-Leucine | Linear aliphatic side chain | Standard SPPS building block |
| (2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine | Cyclic secondary amine | Enhanced conformational rigidity |
| Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid | Hydroxyl group at position 3 | Applications in glycosylated peptides |
The methyl branching in (4R,5S)-4-(Fmoc-amino)-5-methylheptanoic Acid distinguishes it from linear analogs, conferring resistance to proteolytic degradation in biological environments .
Emerging Research Directions
Neurotherapeutic Development
Ongoing studies explore its incorporation into neuropeptide analogs designed to cross the blood-brain barrier. Preliminary in vivo models show a 40% reduction in amyloid-β plaque formation when administered at 10 mg/kg .
Biotechnological Applications
Functionalization of this compound with polyethylene glycol (PEG) chains has yielded hydrogels for controlled drug release, achieving 72-hour sustained delivery of small-molecule therapeutics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume